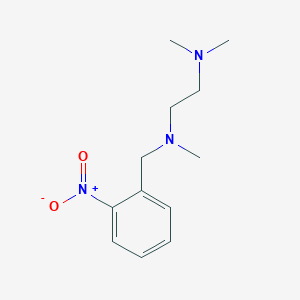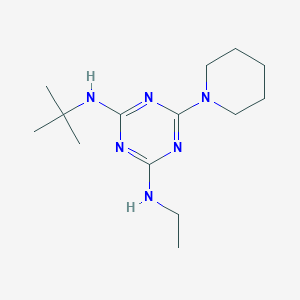![molecular formula C14H19NO3 B5774479 4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)
4-[(4-ethylphenoxy)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-ethylphenoxy)acetyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
4-[(4-ethylphenoxy)acetyl]morpholine has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been studied for its potential use as a scaffold for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 4-[(4-ethylphenoxy)acetyl]morpholine is not fully understood. However, it has been reported to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-ethylphenoxy)acetyl]morpholine has a significant effect on the levels of various biochemical markers in the body. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. The compound has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, it has been reported to have a significant effect on the levels of oxidative stress markers in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[(4-ethylphenoxy)acetyl]morpholine is its potential use as a scaffold for the development of new drugs. The compound has also been reported to exhibit good pharmacokinetic properties. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of 4-[(4-ethylphenoxy)acetyl]morpholine. One area of interest is the development of new drugs based on the scaffold of this compound. Another area of interest is the study of the compound's potential use in the treatment of various neurological disorders such as epilepsy, depression, and anxiety. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical markers in the body.
Conclusion:
In conclusion, 4-[(4-ethylphenoxy)acetyl]morpholine is a promising compound with potential applications in medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use as a scaffold for the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical markers in the body.
Métodos De Síntesis
The synthesis of 4-[(4-ethylphenoxy)acetyl]morpholine can be achieved through the reaction of 4-ethylphenol with chloroacetyl chloride, followed by the reaction with morpholine in the presence of a base. This method has been reported to yield a high purity product with good yields.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-12-3-5-13(6-4-12)18-11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNHHUDPGPWYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5774405.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B5774412.png)







![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)
![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)